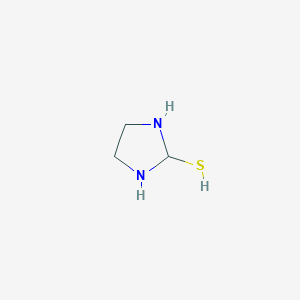

Imidazolidine-2-thiol

Description

Imidazolidine-2-thiol (IUPAC name: 1-methylimidazolidine-2-thione) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈N₂S and a molecular weight of 116.19 g/mol . Its structure comprises a five-membered saturated ring with two nitrogen atoms and a thione (C=S) functional group at the 2-position. Key synonyms include N-Methylethylenethiourea and 1-Methyl-2-imidazolidinethione. This compound is registered under CAS No. 13431-10-2 and is utilized in organic synthesis and pharmaceutical research due to its reactive thiol moiety, which enables participation in nucleophilic substitutions and metal coordination .

Properties

CAS No. |

17198-23-1 |

|---|---|

Molecular Formula |

C3H8N2S |

Molecular Weight |

104.18 g/mol |

IUPAC Name |

imidazolidine-2-thiol |

InChI |

InChI=1S/C3H8N2S/c6-3-4-1-2-5-3/h3-6H,1-2H2 |

InChI Key |

APWIQNJBGHKQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)S |

Origin of Product |

United States |

Preparation Methods

General Procedure

Reagents :

- 1,2-Diamine (e.g., ethylenediamine, phenylethylenediamine)

- CS₂ (1–2 equivalents)

- Base (NaOH, KOH, or aqueous ammonia)

- Solvent: Water, ethanol, or methanol

Mechanism :

Example :

Optimization Insights

- Substituent Effects : Bulky or electron-withdrawing groups on the diamine reduce cyclization efficiency. For example, 1,2-diaminocyclohexane derivatives require prolonged reaction times.

- Base Selection : Aqueous NaOH (2–4 M) provides optimal pH for cyclization, minimizing side reactions like polysulfide formation.

Reduction of Imidazolidine-2-thione Derivatives

Imidazolidine-2-thione (C=S) can be reduced to the thiol (C-SH) using hydride agents. This method is less common but valuable for accessing specific derivatives.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Catalytic Hydrogenation

- Conditions :

Reaction of 1,2-Diamines with Thiourea

Thiourea serves as an alternative sulfur source under acidic conditions, though this method is less efficient than CS₂-based routes.

Acid-Catalyzed Cyclization

Limitations

- Competing hydrolysis of thiourea reduces yields.

- Requires strict temperature control (80–100°C) to avoid decomposition.

Use of 1,1′-Thiocarbonyldiimidazole

This method offers high regioselectivity for synthesizing substituted imidazolidine-2-thiols.

Protocol

Reagents :

- 1,2-Diamine + 1,1′-Thiocarbonyldiimidazole (1.1 equiv)

- Solvent: Dichloromethane (DCM) or acetonitrile

- Base: Triethylamine (TEA)

Mechanism :

Example :

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics.

Procedure

- Conditions :

- 1,2-Diamine + CS₂ + NaOH → Microwave (150 W, 100°C, 10–15 min).

- Advantages :

- Yields improve by 15–20% compared to conventional heating.

- Reaction time reduced from hours to minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| CS₂ Cyclocondensation | 60–85 | 4–6 h | Scalable, low cost | H₂S generation, pH sensitivity |

| Thiourea Cyclization | 40–50 | 8–12 h | Avoids CS₂ handling | Low yields, side reactions |

| 1,1′-Thiocarbonyldiimidazole | 70–90 | 1–2 h | High regioselectivity | Expensive reagents |

| Microwave-Assisted | 75–90 | 10–15 min | Rapid, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions: Imidazolidine-2-thiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted imidazolidine derivatives.

Scientific Research Applications

Imidazolidine-2-thione is a pharmaceutically versatile chemical scaffold with applications in diverse fields, including antimicrobial, anticancer, and pesticide agents . This compound, also known as 2-Thioxoimidazolidine or N,N′-Ethylenethiourea, has the linear formula C3H6N2S .

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial and Anticancer Agents: Imidazolidine-2-thione derivatives are included in antimicrobial and anticancer agents . They can be complexed with metals like cadmium, zinc, silver, and platinum to enhance their antimicrobial or anticancer properties .

- Pharmacological relevance: Acylthioureas, derived from imidazolidine-2-thione, exhibit antiviral, antibacterial, antituberculosis, anticonvulsant, antiplatelet, antiarrhythmic, analgesic, antihyperlipidemic, anaesthetic, thyrostatic, and antiproliferative properties .

- Treatment of Disorders: Imidazolidine-2-thione derivatives act as adenosine-A2B receptor antagonists, showing potential in treating pulmonary, cardiovascular disorders, and cancers. They also act as GPR6 inverse agonists, which are associated with neuropsychiatric disorders .

- Type 2 Diabetes Mellitus: Novel multifunctional benzimidazoles have been reported as potent inhibitors of α-glucosidase, demanding further investigation for drug development against type 2 diabetes mellitus .

Agrochemical Applications

- Pesticides: Imidazolidine-2-thione is used in the development of effective pesticides and arthropod control agents .

Material Science Applications

- Preparation of Carbon Dots: 2-Imidazolidinethione is a source of nitrogen and sulfur in the preparation of heteroatom functionalized carbon dots with enhanced photoluminescence emissions .

- Gel-Polymer Electrolytes: It serves as a precursor for synthesizing gel-polymer electrolytes based on cross-linked polyepichlorohydrin terpolymer, which can be used in lithium-sulfur batteries .

- Vulcanization Accelerator: 2-Imidazolidinethione is used as a vulcanization accelerator in preparing styrene-butadiene rubber and rubber composites .

Complex Formation

- Metal Complexes: Imidazolidine-2-thione ligands can form complexes with copper and silver . It can also form complexes with cadmium chloride, exhibiting substantial antibacterial activities .

Environmental Applications

- Nanosensors: Nanoscale sensors, due to their small size and wide detection range, offer flexibility in practical applications such as detecting microbial contamination .

Toxicology

- The chemical is classified as hazardous and toxic to reproduction, with the risk phrase 'May cause harm to the unborn child' .

- In mice, the chemical is rapidly metabolized via the flavin-dependent mono-oxygenase (FMO) system, leading to chronic hepatotoxicity effects .

- In rats, repeat dose toxicity dietary studies showed thyroid effects from 100 ppm (~10 mg/kg bw/day), including serum hormone changes, increased weights, ultrastructural changes, and decreased iodine uptake .

Mechanism of Action

The mechanism of action of imidazolidine-2-thiol involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights critical distinctions between imidazolidine-2-thiol and related heterocyclic compounds:

Key Observations:

Ring Saturation: this compound and 2-imidazolidinone feature saturated rings, enhancing conformational flexibility, while thiazolo-pyridine and imidazole derivatives are aromatic, conferring rigidity .

Functional Groups: The thione group in this compound enables nucleophilic reactivity (e.g., metal binding), contrasting with the electrophilic ketone in 2-imidazolidinone . Thiazolo-pyridine-2-thiol’s aromatic thiol group may enhance stability in biological systems .

Applications :

Q & A

Q. What are the established synthetic routes for Imidazolidine-2-thiol, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via cyclization reactions involving mercaptoacetic acid and ethylenediamine derivatives under acidic or basic conditions. Optimization requires precise control of stoichiometry (e.g., 10 mmol of reactants), temperature (60–80°C), and reaction time (4–6 hours). Rotary evaporation is commonly used to isolate the product, followed by recrystallization in ethanol-water mixtures (70:30 v/v) . Purification via column chromatography (silica gel, chloroform/methanol eluent) ensures high purity for spectroscopic characterization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact. Respiratory protection (NIOSH-certified masks) is mandatory if airborne particles are generated. Store the compound in a ventilated cabinet away from oxidizers. Dispose of waste according to EU Regulation 2016/425 and local hazardous material guidelines .

Q. How can researchers validate the purity of this compound using spectroscopic methods?

Combine NMR (¹H and ¹³C), FT-IR, and mass spectrometry. For example, ¹H NMR in DMSO-d6 should show characteristic thiol proton signals at δ 1.5–2.0 ppm and imidazolidine ring protons at δ 3.2–3.8 ppm. Cross-validate with NIST Chemistry WebBook reference spectra (Entry: 96-45-7) to confirm structural integrity .

Advanced Research Questions

Q. How should contradictory reports about this compound’s stability in aqueous environments be resolved?

Discrepancies in stability studies (e.g., hydrolysis rates in pH 7 vs. pH 9 buffers) may arise from differences in experimental design. Conduct accelerated degradation studies under controlled conditions (25°C, 40°C) and analyze degradation products via HPLC-MS. Compare results with ECHA-registered data and QSAR models to identify critical stability factors .

Q. What computational methods are effective in predicting this compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density distribution and reactive sites. Pair these with molecular docking studies to predict interactions with biological targets (e.g., kinase enzymes). Validate predictions experimentally using kinetic assays .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

Perform OECD 301F biodegradability tests under aerobic/anaerobic conditions. Use EPI Suite to estimate ecotoxicity (LC50 for fish, Daphnia). Compare experimental half-lives with J-CHECK database entries to identify persistent metabolites requiring mitigation .

Q. What strategies address inconsistencies in reported biological activity of this compound derivatives?

Variability in antimicrobial or enzyme inhibition assays may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay pH. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analyses of published IC50 values can identify outliers .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic data (NIST), regulatory databases (ECHA), and peer-reviewed synthesis protocols. Use structural analogs (e.g., Thiazolidin-4-ones) as benchmarks .

- Regulatory Compliance : Ensure SDS documentation aligns with Cal/OSHA and DOT HAZMAT standards. Include EC Number E:0670 and CAS 96-45-7 in hazard communications .

- Theoretical-Experimental Integration : Combine computational predictions (e.g., logP from Hansch parameters) with experimental logP measurements (shake-flask method) to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.